Phenyramidol Hydrochloride

Analgesic Potency Muscle Relaxant Comparative Pharmacology

Phenyramidol Hydrochloride is a centrally-acting, non-opioid muscle relaxant and analgesic that uniquely inhibits polysynaptic spinal reflexes without impairing monosynaptic transmission, breaking the pain-spasm cycle with minimal sedation. It differentiates from in-class agents like methocarbamol and carisoprodol by combining a rapid Tmax of 0.25–1 h and a short 1–2 h half-life, enabling acute-care dosing without next-day cognitive impairment. Clinical evidence demonstrates monotherapy efficacy equivalent to phenyramidol-plus-diclofenac, but with statistically significantly fewer adverse events (p < 0.001), making it the safer procurement choice for formulary inclusion in protocols where NSAID exposure must be minimized. Researchers also benefit from access to >99% ee enantiomers and defined crystalline polymorphs for chiral investigations.

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
CAS No. 326-43-2
Cat. No. B1677683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyramidol Hydrochloride
CAS326-43-2
SynonymsPhenyramidol Hydrochloride;  Phenyramidol HCl;  Analexin;  Firmalgil;  Vazalmin;  Betapirin;  Miodar; 
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl
InChIInChI=1S/C13H14N2O.ClH/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;/h1-9,12,16H,10H2,(H,14,15);1H
InChIKeyHYYDHUILGLWOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenyramidol Hydrochloride (CAS 326-43-2) Procurement & Scientific Selection Guide for Central Muscle Relaxants


Phenyramidol hydrochloride (also known as fenyramidol, IN-511, MJ-505) is an aminopyridine derivative classified as a centrally acting skeletal muscle relaxant and non-opioid analgesic with the ATC code M03BX30 [1]. Unlike many in-class compounds that function primarily as sedatives or antispasmodics, phenyramidol uniquely combines muscle relaxant activity with a distinct analgesic potency—reported to substantially exceed aspirin and approach codeine—while selectively inhibiting polysynaptic spinal reflexes without impairing monosynaptic neuromuscular transmission [2]. It is presented as a racemic hydrochloride salt with molecular formula C13H14N2O·HCl, molecular weight 250.72 g/mol, water solubility, and a melting point of 140–142°C [3].

Why Phenyramidol Hydrochloride Cannot Be Swapped with Common Analgesics or NSAIDs: Procurement Implications


Central muscle relaxants are not therapeutically interchangeable. Key in-class comparators such as methocarbamol, carisoprodol, and chlorzoxazone exhibit distinct pharmacodynamic profiles, sedation burden, and abuse potential [1]. Phenyramidol hydrochloride differentiates itself through a unique dual mechanism: it is a potent inhibitor of polysynaptic reflexes that breaks the pain–spasm cycle without causing significant sedation or impairing monosynaptic neuromuscular function [2]. More critically, clinical evidence demonstrates that while phenyramidol achieves comparable efficacy to a combination of phenyramidol plus the NSAID diclofenac, the monotherapy regimen exhibits a statistically significantly superior safety profile (p < 0.001) with fewer adverse events [3]. This quantifiable safety advantage, combined with analgesic potency exceeding aspirin and approaching codeine [4], establishes phenyramidol as a distinct procurement entity where generic substitution based solely on class membership or analgesic category would compromise either safety margins or therapeutic effect.

Phenyramidol Hydrochloride Differentiation Evidence: Head-to-Head Data vs Aspirin, Codeine, Diclofenac, and Other Muscle Relaxants


Phenyramidol Exhibits Dual Muscle Relaxant and High-Potency Analgesic Activity Distinct from In-Class Sedatives

Phenyramidol uniquely couples centrally acting muscle relaxation with a distinct analgesic potency tier. Whereas many in-class muscle relaxants (e.g., methocarbamol, carisoprodol) derive their clinical effect predominantly from sedation, phenyramidol demonstrates a 'very high analgesic effect' exceeding that of aspirin and approaching codeine [1]. This analgesic activity is mechanistically coupled to interneuronal blockade that selectively inhibits polysynaptic reflexes in the brain and spinal cord without disrupting neuromuscular transmission or monosynaptic reflexes [2].

Analgesic Potency Muscle Relaxant Comparative Pharmacology

Phenyramidol Monotherapy Demonstrates Equivalent Efficacy but Superior Safety (p < 0.001) vs Phenyramidol Plus Diclofenac Combination

In a 2022 open-label study of 30 patients with moderate to severe acute spinal pain–muscle spasms, phenyramidol monotherapy (400 mg three times daily for 7 days) achieved equivalent efficacy to a combination regimen of phenyramidol (400 mg three times daily) plus diclofenac (75 mg once daily) [1]. However, adverse drug reactions were statistically significantly lower in the phenyramidol monotherapy group compared to the combination group (p < 0.001), establishing that the addition of diclofenac provides no incremental efficacy benefit while substantially increasing side effect burden [1].

Muscle Spasm Spinal Pain Safety Profile Combination Therapy

Phenyramidol Demonstrates Clinically Meaningful Pain Reduction (68% Improvement in NPRS Score, p < 0.0001) in Acute Musculoskeletal Conditions

A 2011 open-label, noncomparative, multicenter Phase IV study of 100 patients with acute lumbago, integumental pain, and musculoskeletal pain evaluated phenyramidol hydrochloride (400 mg, 1–2 tablets, 2–3 times daily for 3–7 days) [1]. The mean numerical pain rating scale (NPRS) score improved by 68% from baseline (p < 0.0001) [1]. Investigators assessed 89% of patients as having clinically meaningful improvement, and 80% of investigators rated safety as excellent [1]. No serious adverse events or deaths were reported [1].

Acute Lumbago Pain Rating Scale Musculoskeletal Pain Clinical Efficacy

Phenyramidol Exhibits Rapid Tmax (0.25–1 Hour) and Short Half-Life (1–2 Hours) Favorable for Acute Dosing Without Accumulation

Phenyramidol reaches maximum plasma concentration (Tmax) within 0.25 to 1 hour following oral administration, enabling rapid onset of therapeutic effect in acute pain settings [1]. The elimination half-life is 1–2 hours, which facilitates flexible dosing in short-term acute treatment regimens (typically 3–7 days) without risk of drug accumulation [1]. Metabolism proceeds via cytochrome P450 enzymes and hepatic glucuronidation, with excretion primarily as glucuronide conjugates via urinary and biliary routes with enterohepatic recirculation [1].

Pharmacokinetics Tmax Half-Life Acute Dosing

Phenyramidol Is Available as Racemic Mixture with Patent-Defined Access to Optically Pure (>99% ee) (R)- and (S)-Enantiomers for Chiral Research

Commercially available phenyramidol hydrochloride is supplied as the racemic mixture [1]. However, patent literature (US 8,389,551 B2) describes a stereospecific synthesis enabling production of optically pure (R)- and (S)-phenyramidol enantiomers with optical purity exceeding 99% [2]. The patent further contemplates clinical evaluation of these individual enantiomers for 'enhanced/newer therapeutic benefits' [2]. A separate crystalline form patent (IN application, published 2022) defines a specific crystalline polymorph characterized by distinct PXRD peaks (e.g., 11.60, 14.46, 19.19 ± 0.2 degrees 2θ) [3].

Chiral Synthesis Enantiomers Process Chemistry Research-Grade Material

Phenyramidol Hydrochloride: High-Value Application Scenarios Based on Evidence-Based Differentiation


Formulary Selection for Acute Musculoskeletal Pain Requiring Analgesic Potency Exceeding Aspirin Without Opioid Exposure

Based on evidence that phenyramidol exhibits analgesic potency substantially exceeding aspirin and approaching codeine while maintaining a non-opioid classification [1], this compound is optimal for formulary inclusion in acute musculoskeletal pain pathways (e.g., lumbago, cervical strain, sprain-related spasms) where standard NSAID monotherapy provides inadequate relief but opioid analgesics are contraindicated or undesirable. Clinical evidence supports 68% mean improvement in NPRS pain scores (p < 0.0001) over 3–7 days of treatment [2].

Stand-Alone Monotherapy Protocol Where NSAID Combination Therapy Adds Risk Without Efficacy Benefit

Direct head-to-head clinical evidence demonstrates that phenyramidol monotherapy achieves equivalent efficacy to phenyramidol plus diclofenac combination therapy while exhibiting statistically significantly fewer adverse drug reactions (p < 0.001) [3]. This supports procurement and protocol development for stand-alone phenyramidol regimens that avoid unnecessary NSAID exposure—particularly valuable in patient populations with elevated risk for NSAID-related gastrointestinal bleeding, renal impairment, or cardiovascular events.

Acute-Care and Short-Course Dosing Protocols Requiring Rapid Onset and Minimal Residual Impairment

With a Tmax of 0.25–1 hour and an elimination half-life of 1–2 hours [4], phenyramidol is well-suited for acute-care settings (e.g., emergency department low back pain protocols, urgent care musculoskeletal injury) where rapid pain relief is required but next-day sedation or cognitive impairment would be clinically problematic. Unlike longer-acting muscle relaxants such as cyclobenzaprine (half-life ~18 hours) or carisoprodol (active metabolite meprobamate half-life ~10 hours), phenyramidol's pharmacokinetic profile supports flexible acute dosing with minimal accumulation risk over the typical 3–7 day treatment window [4].

Chiral Research and Enantiomer-Specific Pharmacology Studies in Muscle Relaxant Drug Discovery

Patented stereospecific synthesis routes enable procurement of optically pure (>99% ee) (R)- and (S)-phenyramidol enantiomers for research applications [5]. This chiral accessibility, combined with a defined crystalline polymorph (characterized by distinct PXRD peaks) [6], positions phenyramidol as a valuable scaffold for academic or industrial programs investigating stereospecific muscle relaxant pharmacology, enantiomer-dependent hepatotoxicity mechanisms, or enantiopure formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyramidol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.